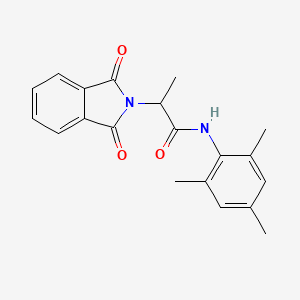![molecular formula C22H22N3O5P B5216521 diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate, also known as DNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of phosphonate derivatives and is widely used in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate involves the inhibition of acetylcholinesterase by binding to the active site of the enzyme. This leads to the accumulation of acetylcholine in the synaptic cleft, which results in increased cholinergic activity. diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate also acts as a fluorescent probe by binding to proteins and nucleic acids, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate has been shown to have various biochemical and physiological effects. It has been shown to increase cholinergic activity, leading to enhanced neurotransmission. diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate has also been shown to have antitumor and antiviral activities, making it a potential candidate for drug development. However, it is important to note that the effects of diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate may vary depending on the concentration and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
Diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it useful in studying the role of acetylcholine in various physiological processes. diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate is also a fluorescent probe, making it useful for studying the binding of ligands to proteins and nucleic acids. However, diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate has some limitations as well. It is toxic at high concentrations, and its effects may vary depending on the concentration and duration of exposure. Therefore, it is important to use appropriate safety measures when working with diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate.
Zukünftige Richtungen
There are several future directions for diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate research. One potential direction is the development of diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate-based drugs for the treatment of various diseases, including cancer and viral infections. Another direction is the use of diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate as a tool for studying the role of acetylcholine in various physiological processes. Additionally, the development of new fluorescent probes based on diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate could lead to new insights into protein and nucleic acid interactions.
Conclusion:
In conclusion, diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it useful in studying the role of acetylcholine in various physiological processes, as well as a potential candidate for drug development. diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate has advantages and limitations for lab experiments, and there are several future directions for diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate research.
Synthesemethoden
The synthesis of diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate involves the reaction of 4-nitroaniline with diphenyl phosphite in the presence of a base such as triethylamine. The reaction yields diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate as a white solid, which can be purified by recrystallization. The purity of the compound can be determined by melting point analysis and spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
Diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property makes diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate useful in studying the role of acetylcholine in various physiological processes. diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate is also used as a fluorescent probe for studying the binding of ligands to proteins and nucleic acids. Additionally, diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate has been shown to have antitumor and antiviral activities, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
1-diphenoxyphosphoryl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N3O5P/c26-25(27)20-13-11-19(12-14-20)23-15-17-24(18-16-23)31(28,29-21-7-3-1-4-8-21)30-22-9-5-2-6-10-22/h1-14H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUHFXBETRTMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N3O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Diphenoxyphosphoryl-4-(4-nitrophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

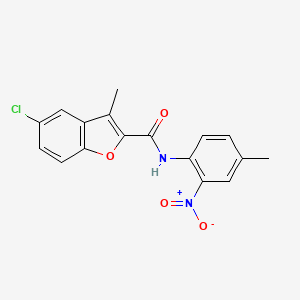
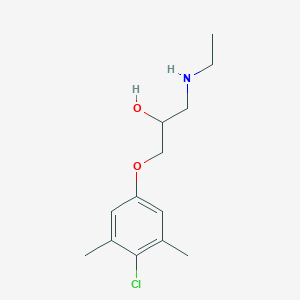
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)
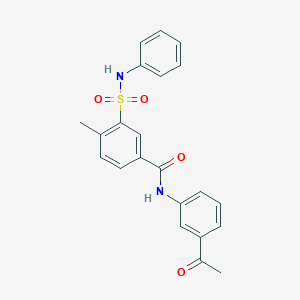

![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5216485.png)

![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)
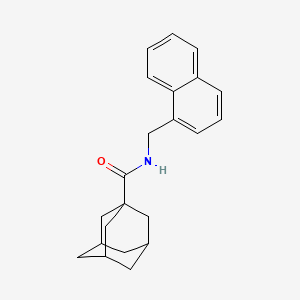
![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)

